Curculigoside D
Description
Significance of Natural Product Research in Contemporary Pharmacology
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biologically active compounds. scirp.orgfrontiersin.org It is estimated that a significant percentage of all medicines are either natural products or their derivatives. scirp.org The exploration of traditional medicines, largely derived from plants, formed the basis for many early and essential drugs. scirp.org In modern pharmacology, natural products continue to be a vital resource for identifying novel drug leads and therapeutic agents. scirp.orgsigmaaldrich.com The success of natural products is linked to their vast structural diversity and their co-evolution with biological targets, offering unique scaffolds for drug development. scirp.orgfrontiersin.org
Overview of Curculigo orchioides as a Source of Bioactive Compounds
Curculigo orchioides, a member of the Amaryllidaceae family, is a perennial herb found in various parts of Asia. frontiersin.orgresearchgate.net It has a long history of use in traditional Chinese and Ayurvedic medicine for treating a range of ailments. japsonline.comthieme-connect.com The rhizomes of C. orchioides are particularly rich in bioactive compounds, including phenolic glycosides, lignans, triterpenes, and polysaccharides. japsonline.comthieme-connect.com Over 110 different compounds have been identified from Curculigo species, with phenols and phenolic glucosides being among the major constituents. japsonline.com These compounds are responsible for the plant's diverse pharmacological activities, such as anti-inflammatory, antioxidant, neuroprotective, and anti-osteoporotic effects. frontiersin.orgnih.gov
Identification of Curculigoside (B1669338) D as a Primary Research Focus
Among the numerous compounds isolated from C. orchioides, Curculigoside D, a phenolic glycoside, has emerged as a significant subject of scientific investigation. thieme-connect.comthieme-connect.com Its unique chemical structure and the wide array of biological activities demonstrated in preclinical studies have drawn considerable attention from the research community. frontiersin.orgsemanticscholar.org this compound is recognized for its potential in various therapeutic areas, making it a key molecule of interest in natural product-based drug discovery. nstchemicals.com
Historical Context of this compound Investigations in Preclinical Models
Initial research on this compound focused on its isolation and structural elucidation from Curculigo orchioides. japsonline.com Subsequent preclinical studies, both in vitro and in vivo, have explored its pharmacological properties. These investigations have provided foundational evidence for its therapeutic potential, particularly in the contexts of osteoporosis, neurodegenerative diseases, inflammation, and oxidative stress-related conditions. semanticscholar.orgplos.orgnih.gov Early studies demonstrated its ability to protect cells from oxidative damage and modulate key signaling pathways involved in disease pathogenesis. frontiersin.orgsemanticscholar.org
Properties
CAS No. |
851780-20-6 |
|---|---|
Molecular Formula |
C22H26O11 |
Molecular Weight |
466.44 |
Origin of Product |
United States |
Origin, Biosynthesis, and Production Methodologies
Production Methodologies
The industrial-scale production of high-value secondary metabolites like Curculigoside (B1669338) D faces challenges such as low yields from natural sources and complex chemical syntheses. Plant tissue culture, particularly adventitious root culture, offers a promising and sustainable alternative. Bioreactors are sophisticated vessels that provide a controlled environment for the large-scale cultivation of these plant cultures, representing a critical step toward commercial production. nih.govtandfonline.com
Bioreactor systems enable precise control over crucial physical and chemical parameters, including pH, temperature, dissolved oxygen levels, nutrient supply, and agitation, which are essential for optimizing cell growth and metabolite synthesis. nih.govdailyplanetdc.comcedarstoneindustry.com The application of bioreactor technology to adventitious root cultures of medicinal plants is particularly advantageous due to their genetic stability and high capacity for producing secondary compounds. nih.gov Various designs, such as stirred-tank, airlift, and temporary immersion bioreactors, have been developed to accommodate the specific needs of different plant cultures, aiming to ensure sufficient mixing and nutrient transport while minimizing shear stress on the delicate cells. tandfonline.comalliedacademies.org
For Curculigo orchioides, the primary natural source of curculigosides, adventitious root cultures have been successfully established as a platform for metabolite production. bbrc.in Research has demonstrated that manipulating the in vitro culture conditions can significantly enhance the yield of both biomass and target compounds. One study focusing on adventitious root cultures of C. orchioides found that the highest accumulation of curculigoside (76.521 µg per treatment) was achieved in a liquid culture using a modified ¾ strength Murashige and Skoog (MS) medium. nih.govbbrc.in Further optimization revealed that a sucrose (B13894) concentration of 4% (w/v) was optimal for enhancing both biomass and the content of phenolic compounds, including curculigoside. bbrc.in
While large-scale bioreactor studies specifically for Curculigoside D are still emerging, research on similar systems provides a strong proof of concept. For instance, studies on Echinacea purpurea in 5-liter balloon-type bubble bioreactors have shown a tenfold increase in biomass and secondary metabolite production by optimizing factors like inoculum density and aeration rate. nih.gov Similarly, adventitious root cultures of Gynura procumbens in a 3-liter airlift bioreactor showed significant biomass production, highlighting the potential for scaling up these processes. researchgate.net These examples underscore the feasibility of employing advanced bioreactor systems for the efficient, large-scale production of this compound, moving beyond laboratory-scale flask cultures. researchgate.net
Table 1: Research Findings on Bioreactor and In Vitro Culture for Secondary Metabolite Production
| Plant Species | Culture Type | Key Findings & Optimized Conditions | Reference |
| Curculigo orchioides | Adventitious Root Culture | Highest curculigoside content (76.521 µg/Treatment) achieved with ¾ strength MS medium. | nih.govbbrc.in |
| Curculigo orchioides | Adventitious Root Culture | Optimal sucrose concentration for biomass and secondary metabolite production was 40 g/L (4%). | bbrc.in |
| Echinacea purpurea | Adventitious Root Culture | ~10-fold increase in biomass and secondary compounds in a 5L balloon-type bubble bioreactor (BTBB) with optimized inoculum (7 g/L) and aeration (0.1 vvm). | nih.gov |
| Gynura procumbens | Adventitious Root Culture | Successful cultivation in a 3-L airlift balloon type-bubble bioreactor, achieving high biomass production (up to 148.02 g FW). | researchgate.net |
Isolation, Purification, and Advanced Analytical Methodologies
Extraction and Pre-purification Techniques
The initial step in obtaining Curculigoside (B1669338) D involves its extraction from plant material, typically the rhizomes of Curculigo orchioides. This is followed by pre-purification to remove a significant portion of interfering substances.
Solvent-Based Extraction Methods (e.g., Methanol (B129727), Ethyl Acetate (B1210297), n-Butanol)
The choice of solvent is a critical factor in the extraction of Curculigoside D, governed by the principle of "like dissolves like." Various organic solvents are utilized to selectively extract the compound from the raw plant matrix.
Methanol has been successfully used for the extraction of curculigoside. nih.gov In one method, dried and pulverized leaves of Curculigo orchioides were subjected to ultrasound-assisted extraction with 80% methanol. google.com The solvent-to-material ratio is a key parameter, with a ratio of 10-20 volumes of 80% methanol demonstrating optimal yield. Similarly, 60% aqueous ethanol (B145695) has been employed to extract curculigosides from powdered C. orchioides rhizomes. tautobiotech.com
Ethyl acetate is another solvent used for the extraction and separation of curculigoside. A method involving reflux extraction with ethyl acetate has been described. google.com The resulting extract is then further processed.
Following initial extraction, liquid-liquid partitioning with solvents of varying polarities, such as n-butanol, is often employed for pre-purification. For instance, a crude extract can be partitioned with n-butanol to enrich the curculigoside fraction. google.com This step helps in separating compounds based on their differential solubility in the immiscible liquid phases.
| Solvent System | Plant Part | Extraction Method | Reference |
| 80% Methanol | Leaves | Ultrasound-assisted | google.com |
| 60% Aqueous Ethanol | Rhizome | Reflux | tautobiotech.com |
| Ethyl Acetate | Rhizome | Reflux | google.com |
| n-Butanol | - | Liquid-liquid partitioning | google.com |
Ultrasound-Assisted Extraction Optimization
Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to enhance mass transfer and accelerate the extraction process. researchgate.net The optimization of UAE parameters is crucial for maximizing the yield of this compound while minimizing degradation.
Key parameters that are often optimized include ultrasonic power, extraction time, and temperature. For instance, in the extraction of curculigoside from Curculigo orchioides leaves, an ultrasonic power of 250W at a frequency of 35kHz was applied for 30 minutes. google.com Studies have shown that UAE can significantly reduce extraction time compared to conventional methods. For example, a 10-minute UAE process can yield comparable results to a 180-minute conventional extraction. mdpi.com
The optimization of these parameters is often carried out using statistical methods like response surface methodology (RSM) to identify the ideal conditions for achieving the highest extraction efficiency. For the extraction of related compounds from C. orchioides, optimal conditions were found to be an extraction time of 44.90 minutes, a temperature of 50.63 °C, and an ultrasonic power of 322.50 W.
| Parameter | Optimized Value | Reference |
| Ultrasonic Power | 250 W | google.com |
| Frequency | 35 kHz | google.com |
| Extraction Time | 30 min | google.com |
| Temperature | 50.63 °C |
Chromatographic Purification Strategies
Following extraction and pre-purification, various chromatographic techniques are employed to isolate this compound from the enriched extract, aiming for high purity.
Polyamide Chromatography Applications
Polyamide chromatography is a valuable technique for the separation of phenolic compounds like curculigosides. mdpi.com This method relies on the formation of hydrogen bonds between the hydroxyl groups of the phenolic compounds and the amide groups of the polyamide resin.
In a typical application, the crude extract is loaded onto a polyamide column. The column is then washed with a sequence of solvents to remove impurities. For example, elution may begin with water to remove highly polar impurities, followed by a low-concentration ethanol solution (e.g., 30%) to elute other unwanted compounds. google.com The target compound, this compound, is then eluted with a higher concentration of ethanol (e.g., 40-50%). google.com The flow rate is carefully controlled to ensure efficient separation.
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound, offering high resolution and yielding a product of high purity. nih.gov Preparative HPLC is often used to isolate the compound from a complex mixture.
A common approach involves using a reversed-phase C18 column. nih.gov The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a mixture of methanol, water, and acetic acid. nih.govresearchgate.net For instance, a mobile phase of methanol-water-ice acetic acid (45:80:1, v/v/v) has been used successfully. nih.govresearchgate.net The detection is typically carried out using a UV detector at a wavelength around 283 nm. nih.govresearchgate.net The purity of the isolated this compound is often confirmed by analytical HPLC, with purities exceeding 99% being achievable. tautobiotech.com
| Column Type | Mobile Phase | Detection Wavelength | Reference |
| Intersil ODS-3 (C18) | Methanol-Water-Ice Acetic Acid (45:80:1) | 283 nm | nih.govresearchgate.net |
| Lichrospher C18 | Acetonitrile-Water-Acetic Acid (20:80:2) | 280 nm | tautobiotech.com |
Countercurrent Extraction Techniques
Countercurrent extraction, particularly High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. tautobiotech.com This method has been successfully applied to the isolation and purification of curculigosides. tautobiotech.com
In HSCCC, a two-phase solvent system is employed. A suitable system for curculigoside isolation is composed of ethyl acetate, ethanol, and water (e.g., in a 5:1:5 v/v/v ratio). tautobiotech.com The crude extract, dissolved in the lower phase, is injected into the column, which has been pre-filled with the stationary upper phase. The mobile lower phase is then pumped through the column. The separation is influenced by parameters such as the revolution speed of the apparatus, the flow rate of the mobile phase, and the temperature. tautobiotech.com Using this technique, Curculigoside has been isolated with a purity of 99.4%. tautobiotech.com
A patent also describes a countercurrent extraction method using ethyl acetate and water for the separation of curculigoside. google.com
Advanced Analytical Characterization and Quantification
The definitive identification and quantification of this compound rely on a suite of advanced analytical techniques. These methods provide detailed information on its molecular structure, functional groups, and concentration in various samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
Studies have utilized ¹H-NMR and ¹³C-NMR to confirm the structure of this compound, often isolated from plants such as Curculigo orchioides. jipb.netresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz) from these spectra allow for the precise assignment of each proton and carbon in the molecule's benzyl (B1604629) benzoate (B1203000) skeleton and its attached glucose moiety. jipb.netmdpi.com For instance, the anomeric proton of the glucose unit typically appears as a doublet in the ¹H-NMR spectrum, with a specific coupling constant indicating its β-configuration. jipb.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are also employed to establish correlations between protons and carbons, further confirming the compound's connectivity. mdpi.comimpactfactor.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom No. | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |
| Aglycone | ||
| 1 | 116.9 | |
| 2 | 156.9 | |
| 3 | 104.9 | 6.68 (d, J=8.4) |
| 4 | 131.2 | 7.30 (t, J=8.4) |
| 5 | 104.9 | 6.68 (d, J=8.4) |
| 6 | 156.9 | |
| 7 (CH₂O) | 5.33 | |
| 1' | ||
| 2' | 126.79 | |
| 3' | 6.99 (d, J=8.8) | |
| 4' | 6.82 (d, J=2.3) | |
| 5' | 158.75 | |
| 6' | 6.65 (dd, J=2.3, 8.8) | |
| OCH₃ | 56.5 | 3.75 (s) |
| OCH₃ | 55.18 | 3.70 (s) |
| COOH | 168.7 | 12.88 (br s) |
| Glucose Moiety | ||
| 1'' | 4.63 (d, J=6.6) | |
| Note: This table presents a compilation of representative data from various sources and may not correspond to a single specific analysis. The solvent used for analysis can influence chemical shifts. Data sourced from multiple references. jipb.netmdpi.com |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, HRESIMS is used to confirm its elemental composition. impactfactor.org
In a typical analysis, this compound is ionized, often forming adducts such as [M+Na]⁺ or [M+NH₄]⁺. jipb.netimpactfactor.org The high-resolution measurement of these ions allows for the calculation of the molecular formula with a high degree of confidence. For example, the molecular formula of a related compound was deduced as C₂₂H₂₆O₁₂ from an HRFAB-MS measurement showing an m/z of 505.1323 for the [M+Na]⁺ adduct. impactfactor.org This level of precision is crucial for distinguishing between compounds with similar nominal masses.
To perform this analysis, a suitable single crystal of this compound must be obtained. carleton.edu The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. ub.edu By analyzing the positions and intensities of the diffracted X-rays, researchers can construct an electron density map of the molecule and refine the atomic positions. fzu.cz While it is a powerful technique for unambiguous structure determination, obtaining crystals of sufficient quality can be a significant challenge. carleton.edu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. libretexts.org
The IR spectrum of this compound reveals the presence of key functional groups. For example, a broad absorption band in the region of 3424 cm⁻¹ is indicative of hydroxyl (-OH) groups, which are present in both the glucose moiety and the phenolic structure. znaturforsch.com Other characteristic peaks include those for aromatic rings (around 1598 cm⁻¹) and ester carbonyl groups (around 1700 cm⁻¹). jipb.netlibretexts.org These data, while not providing a complete structural picture on their own, serve as a valuable and rapid method for confirming the presence of expected functional groups. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3424 | O-H (Phenols, Alcohols) | Stretching |
| 2900-3000 | C-H (Aliphatic, Aromatic) | Stretching |
| ~1700 | C=O (Ester) | Stretching |
| ~1598 | C=C (Aromatic Ring) | Stretching |
| 1200-1000 | C-O (Ethers, Esters, Alcohols) | Stretching |
| Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation and molecular environment. libretexts.org |
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts. jst.go.jpjst.go.jp This technique is particularly valuable for creating chromatographic fingerprints, which serve as a quality control measure for herbal medicines like Curculiginis Rhizoma. jst.go.jpjst.go.jp
In this method, the extract is separated on a C18 column using a mobile phase, often a mixture of methanol or acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. researchgate.net The DAD detector records the UV-Vis spectrum of the eluting compounds, allowing for peak identification by comparing retention times and UV spectra with that of a reference standard. mdpi.com Quantification is achieved by creating a calibration curve from known concentrations of a pure this compound standard. researchgate.net This method has been validated for its accuracy and precision in determining the content of this compound in various samples. jst.go.jp
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity for the quantification of this compound, especially in complex biological matrices like plasma. nih.govnih.gov This makes it the method of choice for pharmacokinetic studies. nih.govresearchgate.net
The technique combines the separation power of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with the mass-resolving capability of a mass spectrometer. researchgate.netnih.gov After chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. mdpi.com For quantitative analysis, the instrument is often operated in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular fragmentation of the parent ion. nih.gov This allows for the accurate measurement of this compound concentrations even at very low levels, with reported lower limits of quantification as low as 4.00 ng/mL in rat plasma. nih.gov
Method Validation Parameters: Linearity, Recovery, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)
The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility for the quantification of a specific analyte. For Curculigoside, comprehensive validation has been performed across various studies, establishing key parameters.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of Curculigoside, excellent linearity has been demonstrated in several matrices. In rat plasma, linearity was established in the concentration range of 0.5–100 ng/mL, with a typical regression equation of y = 532.8x - 86.01 and a high correlation coefficient (r²) of 0.9987. tandfonline.comtandfonline.com In different analytical setups, linearity for Curculigoside has also been reported over ranges of 10–1000 ng/mL in Caco-2 cell transport media (r² = 0.999) and 1–500 ng/mL in rat liver microsome samples (r² = 0.998). tandfonline.comtandfonline.com Another study using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) showed a linear range with a correlation coefficient greater than 0.999. jst.go.jp Furthermore, a High-Performance Liquid Chromatography (HPLC) method for determining Curculigoside in Rhizoma Curculiginis demonstrated good linearity over a range of 0.3485 to 2.788 μg with a correlation coefficient of 0.9999. researchgate.net
Recovery: Recovery studies are performed to determine the accuracy of an analytical method by assessing the extraction efficiency of an analytical process. For Curculigoside, the mean recovery from plasma has been found to be between 87.63% and 95.60%, with a relative standard deviation (RSD) of less than 10%, indicating a consistent and reproducible extraction procedure. tandfonline.com An HPLC method reported an average recovery of 99.2% with an RSD of 1.7%. researchgate.net Another HPLC-DAD method showed recovery rates for Curculigoside between 96.03% and 102.82%. jst.go.jp A separate study established an average recovery of 100.07% with an RSD of 0.83%. researchgate.net
Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Curculigoside, both intra-day and inter-day precision have been shown to be well within acceptable limits. In rat plasma, the intra- and inter-day precision values (RSD) were less than 10%. tandfonline.comtandfonline.com Similarly, in Caco-2 cell transport media and rat liver microsomes, the intra- and inter-day precision RSD was also below 10%. tandfonline.comtandfonline.com An HPLC-DAD method reported intra- and inter-day precision with RSD values of less than 2%. jst.go.jp
Limits of Detection (LOD) and Limits of Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Curculigoside in rat plasma, the lower limit of quantification (LLOQ) was established at 0.5 ng/mL. tandfonline.comtandfonline.com An HPLC-DAD method determined the LOD and LOQ for Curculigoside to be in the range of 0.58–2.40 µg/mL and 1.65–7.80 µg/mL, respectively. jst.go.jp
Interactive Data Tables
Table 1: Linearity of Curculigoside Detection Methods
| Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |
| Rat Plasma | 0.5–100 ng/mL | 0.9987 | tandfonline.comtandfonline.com |
| Caco-2 Cell Transport Media | 10–1000 ng/mL | 0.999 | tandfonline.comtandfonline.com |
| Rat Liver Microsomes | 1–500 ng/mL | 0.998 | tandfonline.comtandfonline.com |
| Rhizoma Curculiginis Extract | 0.3485–2.788 µg | 0.9999 | researchgate.net |
| Curculiginis Rhizoma Extract | Not Specified | >0.999 | jst.go.jp |
Table 2: Recovery and Precision of Curculigoside Analysis
| Parameter | Matrix | Value | Relative Standard Deviation (RSD) | Reference |
| Recovery | Plasma | 87.63–95.60% | <10% | tandfonline.com |
| Curculiginis Rhizoma | 99.2% | 1.7% | researchgate.net | |
| Curculiginis Rhizoma Extract | 96.03–102.82% | Not Specified | jst.go.jp | |
| Rhizoma Curculiginis | 100.07% | 0.83% | researchgate.net | |
| Precision | Plasma (Intra- & Inter-day) | Not Applicable | <10% | tandfonline.comtandfonline.com |
| Caco-2 Cells (Intra- & Inter-day) | Not Applicable | <10% | tandfonline.comtandfonline.com | |
| Rat Liver Microsomes (Intra- & Inter-day) | Not Applicable | <10% | tandfonline.comtandfonline.com | |
| Curculiginis Rhizoma Extract (Intra- & Inter-day) | Not Applicable | <2% | jst.go.jp |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Curculigoside
| Parameter | Matrix/Method | Value | Reference |
| LOD | HPLC-DAD | 0.58–2.40 µg/mL | jst.go.jp |
| LOQ | HPLC-DAD | 1.65–7.80 µg/mL | jst.go.jp |
| LLOQ | Rat Plasma | 0.5 ng/mL | tandfonline.comtandfonline.com |
Preclinical Pharmacological Research: Mechanistic Investigations in Vitro and in Vivo
Anti-Inflammatory and Immunomodulatory Research
Curculigoside (B1669338) D, a major bioactive compound isolated from the rhizome of Curculigo orchioides, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical studies. These investigations have elucidated the compound's mechanisms of action, highlighting its potential as a therapeutic agent for inflammatory conditions. Research has focused on its ability to regulate key signaling molecules and pathways involved in the inflammatory cascade.
Preclinical studies have consistently shown that Curculigoside D can effectively suppress the production of several pro-inflammatory cytokines. In a rat model of collagen-induced arthritis, administration of this compound led to a significant decrease in the serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-17A (IL-17A). researchgate.netnih.govmdpi.comsemanticscholar.org These cytokines are key players in the pathogenesis of inflammatory diseases like rheumatoid arthritis. researchgate.netnih.gov Specifically, TNF-α is a critical mediator of inflammatory and immunological responses, while IL-1β and IL-17A are also major contributors to the development of rheumatoid arthritis. nih.gov Further research has confirmed the inhibitory effect of this compound on TNF-α, IL-1β, and IL-6 in other inflammatory models as well. mdpi.comsemanticscholar.org
Table 1: Effect of this compound on Pro-inflammatory Cytokines in Collagen-Induced Arthritis Rats
| Cytokine | Effect of this compound | Reference |
| TNF-α | Decreased serum levels | researchgate.netnih.govmdpi.comsemanticscholar.org |
| IL-1β | Decreased serum levels | researchgate.netnih.govmdpi.comsemanticscholar.org |
| IL-6 | Decreased serum levels | researchgate.netnih.govmdpi.comsemanticscholar.org |
| IL-12 | Decreased serum levels | researchgate.netnih.govmdpi.comsemanticscholar.org |
| IL-17A | Decreased serum levels | researchgate.netnih.govmdpi.comsemanticscholar.org |
In contrast to its effect on pro-inflammatory cytokines, the role of this compound in modulating anti-inflammatory mediators like Interleukin-10 (IL-10) appears complex. One study in a collagen-induced arthritis rat model reported a decrease in serum IL-10 levels following treatment with this compound. researchgate.netnih.gov This is noteworthy because IL-10 is generally considered a potent anti-inflammatory cytokine that inhibits the release of pro-inflammatory cytokines. nih.gov However, it is important to consider the specific context of the inflammatory model and the multifaceted roles of cytokines in immunoregulation.
Table 2: Effect of this compound on Anti-inflammatory Mediators in Collagen-Induced Arthritis Rats
| Mediator | Effect of this compound | Reference |
| IL-10 | Decreased serum levels | researchgate.netnih.gov |
This compound has been shown to exert its anti-inflammatory effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. researchgate.netnih.govmedchemexpress.com In studies using rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells stimulated with TNF-α, treatment with this compound resulted in the downregulation of JAK1, JAK3, and STAT3 expression. researchgate.netnih.gov This pathway is crucial for signal transduction of various cytokines, and its dysregulation is implicated in autoimmune diseases. researchgate.net Specifically, JAK1 and JAK3 are involved in cytokine-mediated cell signal transduction, and STAT3 is a key pathogenic factor in rheumatoid arthritis. nih.gov The ability of this compound to inhibit the phosphorylation of JAK2 and STAT3 has also been observed in osteosarcoma cells, further supporting its role in modulating this pathway. jst.go.jp
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory and immune responses. nih.gov this compound has been found to modulate this pathway, contributing to its anti-inflammatory activity. researchgate.netnih.gov In TNF-α stimulated MH7A cells, this compound treatment led to an upregulation of cytosolic NF-κB p65 and its inhibitor, IκB. nih.gov Typically, the NF-κB p65 subunit is held in the cytoplasm by IκB. nih.gov Upon stimulation, IκB dissociates, allowing p65 to translocate to the nucleus and initiate transcription of pro-inflammatory genes. nih.gov By increasing cytosolic NF-κB p65 and IκB, this compound effectively inhibits the activation of the NF-κB pathway. nih.gov Further studies have confirmed that this compound can downregulate the expression of NF-κB. researchgate.netnih.govejh.it In osteoclasts, this compound was shown to reduce NF-κB expression and the phosphorylation and nuclear translocation of p65. sci-hub.se
Research has also implicated the NOD-like receptor protein 3 (NLRP3) inflammasome pathway in the anti-inflammatory effects of this compound. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. researchgate.netnih.gov In a mouse model of osteoarthritis, this compound treatment led to the downregulation of NLRP3 expression in cartilage. researchgate.netnih.govejh.it Furthermore, in human chondrocytes stimulated with IL-1β, this compound reversed the increased mRNA and protein levels of NLRP3. nih.gov Studies have also shown that this compound can inhibit the expression of double-stranded RNA-dependent protein kinase (PKR), a protein that can interact with and regulate the NLRP3 inflammasome. researchgate.netnih.govejh.it The downregulation of both NLRP3 and PKR by this compound suggests a comprehensive mechanism for inhibiting inflammation in joint diseases. researchgate.netnih.gov
Table 3: Impact of this compound on Cellular Inflammatory Pathways
| Pathway | Key Proteins | Effect of this compound | Reference |
| JAK/STAT | JAK1, JAK3, STAT3 | Downregulation of expression/phosphorylation | researchgate.netnih.govjst.go.jp |
| NF-κB | NF-κB p65, IκB | Upregulation of cytosolic levels, inhibition of activation | researchgate.netnih.govsci-hub.se |
| NLRP3 Inflammasome | NLRP3, PKR | Downregulation of expression | researchgate.netnih.govejh.it |
NF-κB Signaling Pathway (e.g., cytosolic NF-κB p65, IκB)
In Vitro Studies in Inflammatory Cell Models
This compound has been investigated for its anti-inflammatory properties in various in vitro models, including human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells and RAW264.7 macrophages.
In a study utilizing MH7A cells, this compound demonstrated a significant, time- and concentration-dependent inhibition of cell proliferation. nih.govresearchgate.net Further investigation into the molecular mechanisms revealed that this compound treatment led to a downregulation in the expression of Janus kinase 1 (JAK1), Janus kinase 3 (JAK3), and signal transducer and activator of transcription 3 (STAT3). nih.govsemanticscholar.org Concurrently, it upregulated the expression of cytosolic nuclear factor-κB (NF-κB) p65 and its inhibitor, IκB. nih.govsemanticscholar.org These findings suggest that the anti-arthritic effects of this compound may be mediated through the JAK/STAT/NF-κB signaling pathway. nih.govsemanticscholar.org
In studies involving RAW264.7 cells, this compound was shown to effectively inhibit osteoclastogenesis and bone resorption. researchgate.net This was associated with the attenuation of oxidative stress injury. The underlying mechanism appears to involve the activation of the Nrf2/Keap1 pathway and the inhibition of the NF-κB pathway. nih.govdovepress.com
Another study found that this compound could protect osteoblasts from inflammation-induced injury. In a model where osteoblasts were damaged by dexamethasone (B1670325) (DEX), this compound was found to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). dovepress.com
Table 1: Effects of this compound in Inflammatory Cell Models
| Cell Line | Model | Key Findings | Affected Signaling Pathways |
|---|---|---|---|
| MH7A | Rheumatoid Arthritis-Derived Fibroblast-Like Synoviocytes | Inhibited cell proliferation. nih.govresearchgate.net | Downregulated JAK1, JAK3, STAT3; Upregulated cytosolic NF-κB p65 and IκB. nih.govsemanticscholar.org |
| RAW264.7 | Macrophages | Inhibited osteoclastogenesis and bone resorption; Attenuated oxidative stress. researchgate.net | Activated Nrf2/Keap1; Inhibited NF-κB. nih.govdovepress.com |
| Osteoblasts | Dexamethasone-Induced Injury | Inhibited release of TNF-α, IL-1β, IL-6, COX-2. dovepress.com | Not specified |
In Vivo Models of Inflammatory Conditions
The anti-inflammatory potential of this compound has also been evaluated in animal models, most notably the Type II Collagen-Induced Arthritis (CIA) model in rats, which mimics human rheumatoid arthritis.
In CIA rats, administration of this compound led to a significant reduction in paw swelling and arthritis scores, indicating a potent anti-arthritic effect. nih.govnih.gov This was accompanied by a decrease in the serum levels of several pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A. nih.govnih.govchemfaces.com Furthermore, this compound treatment was found to reduce the indices of the thymus and spleen, which are often enlarged in inflammatory conditions. nih.govnih.gov
In a separate in vivo model of titanium (Ti) particle-induced osteolysis in mice, this compound was shown to attenuate bone loss. The study found that Ti particle injection increased the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and also elevated the RANKL/OPG ratio, which is critical in bone metabolism. This compound treatment significantly reversed these changes, promoting bone formation. dovepress.com
Table 2: Effects of this compound in In Vivo Inflammatory Models
| Animal Model | Condition | Key Findings |
|---|---|---|
| Rats | Type II Collagen-Induced Arthritis (CIA) | Reduced paw swelling and arthritis scores; Decreased serum levels of TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A; Reduced thymus and spleen indices. nih.govnih.govchemfaces.com |
| Mice | Titanium Particle-Induced Osteolysis | Attenuated bone loss; Reversed the increase in IL-1β, IL-6, TNF-α, and the RANKL/OPG ratio. dovepress.com |
Osteoprotective Research and Bone Metabolism Regulation
Modulation of Mesenchymal Stem Cell Fate
This compound has demonstrated a significant ability to influence the differentiation of mesenchymal stem cells (MSCs), a key process in bone formation and metabolism.
Studies on human amniotic fluid-derived stem cells (hAFSCs) have shown that this compound promotes osteogenic differentiation. nih.govresearchgate.net This effect is linked to the upregulation of β-catenin and cell cycle proteins. nih.gov The pro-osteogenic effect of this compound was significantly inhibited by DKK-1, a specific inhibitor of the Wnt/β-catenin signaling pathway, confirming the involvement of this pathway. nih.gov
Similarly, in bone marrow mesenchymal stem cells (BMSCs), this compound has been found to promote proliferation and induce osteogenic differentiation. nih.gov It enhances the expression of key osteogenic genes and increases the secretion of osteoprotegerin (OPG), a crucial inhibitor of bone resorption. nih.gov
A critical aspect of bone health is the balance between osteogenesis (bone formation) and adipogenesis (fat formation) in the bone marrow. Research indicates that this compound can shift the lineage commitment of BMSCs from adipogenesis towards osteogenesis. nih.gov
In aging mice, a model for senile osteoporosis, oral administration of this compound was found to increase bone mass and decrease the number of adipocytes in the bone marrow. nih.gov In vitro studies using BMSCs further elucidated the mechanism, showing that this compound regulates the expression of the transcriptional co-activator with PDZ-binding motif (TAZ) through the MEK-ERK pathway. nih.govresearchgate.net This upregulation of TAZ promotes osteogenesis at the expense of adipogenesis. nih.govresearchgate.net The effect was diminished when TAZ was knocked down or when a MEK-ERK pathway inhibitor was used, confirming the role of the MEK/ERK-TAZ axis in the action of this compound. nih.govresearchgate.net
Promotion of Osteogenic Differentiation (e.g., hAFSCs, BMSCs)
Regulation of Osteoblast Activity
This compound has been shown to directly enhance the function of osteoblasts, the cells responsible for new bone formation.
In studies using the mouse osteoblast precursor cell line MC3T3-E1, this compound significantly enhanced cell proliferation. nih.gov It also stimulated the production of vascular endothelial growth factor (VEGF), Fms-like tyrosine kinase-1 (Flt-1), and bone morphogenetic protein-2 (BMP-2), all of which play important roles in bone angiogenesis and repair. nih.gov
Furthermore, this compound has demonstrated protective effects on osteoblasts under conditions of oxidative stress. It was found to improve cellular autophagy and reduce apoptosis in MC3T3-E1 cells exposed to hyperoxia by inhibiting the IGFR/AKT signaling pathway and promoting the nuclear translocation of FoxO1. nih.gov In another study, this compound was shown to enhance the resistance of osteoblasts to oxidative damage by regulating the expression and nuclear translocation of FoxO1a. nih.gov
Research has also indicated that this compound can enhance osteoblast activity through epigenetic mechanisms. It has been suggested that it may control the methylation of Nrf2, a key regulator of oxidative stress, via DNA methyltransferase 1 (DNMT1). yuntsg.com In dexamethasone-treated rat calvarial osteoblasts, this compound was found to protect against damage and promote differentiation by increasing the expression of differentiation markers. nih.gov
Stimulation of Alkaline Phosphatase (ALP) Activity and Calcium Deposition
A hallmark of osteoblast differentiation and activity is the production of alkaline phosphatase (ALP) and the subsequent deposition of calcium to form mineralized bone matrix. This compound has been shown to enhance both of these processes in various cell models.
In studies using adipose-derived stem cells (ADSCs), treatment with this compound led to a notable increase in ALP activity and calcium deposition. nih.govnih.gov This suggests that this compound can promote the differentiation of these stem cells into functional osteoblasts. nih.gov Similar effects have been observed in human amniotic fluid-derived mesenchymal stem cells (hAFSCs), where this compound dose-dependently promoted ALP activity and calcium deposition. nih.govdovepress.com Furthermore, in calvarial osteoblasts, this compound was found to reverse the suppression of ALP activity and calcium deposition caused by hydrogen peroxide (H2O2)-induced oxidative stress. oup.com Research on bone marrow stromal cells (BMSCs) also revealed that this compound treatment significantly increased ALP activity, approximately doubling it compared to control groups. dovepress.com
Table 1: Effect of this compound on ALP Activity and Calcium Deposition
| Cell Type | Observation | Reference |
|---|---|---|
| Adipose-derived stem cells (ADSCs) | Enhanced ALP activity and calcium deposition. | nih.govnih.gov |
| Human amniotic fluid-derived mesenchymal stem cells (hAFSCs) | Dose-dependently promoted ALP activity and calcium deposition. | nih.govdovepress.comnih.gov |
| Calvarial osteoblasts | Reversed H2O2-induced suppression of ALP activity and calcium deposition. | oup.com |
| Bone marrow stromal cells (BMSCs) | Approximately doubled ALP activity compared to controls. | dovepress.com |
| OB-6 osteoblastic cells | Ameliorated H2O2-induced decreases in ALP concentration and bone mineralized nodules. | yuntsg.com |
| MC3T3-E1 cells | Reversed titanium particle-induced inhibition of ALP activity and mineralization. | nih.gov |
Upregulation of Osteogenic Genes (e.g., Runx2, OCN, Collagen I, Osteopontin)
The differentiation and function of osteoblasts are governed by a complex network of genes. This compound has been found to upregulate the expression of several key osteogenic markers, providing further evidence of its role in promoting bone formation.
Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation. Studies have shown that this compound significantly upregulates the expression of Runx2 in ADSCs and BMSCs. nih.govnih.govdovepress.com This upregulation is a critical step in initiating the osteogenic program. Following the expression of Runx2, other important bone matrix proteins are produced. This compound has been demonstrated to increase the expression of Osteocalcin (B1147995) (OCN), Collagen I (Col1), and Osteopontin (OPN) in various osteoblastic cell lines. dovepress.comnih.govresearchgate.net For instance, in BMSCs, this compound treatment led to enhanced expression of Col1 and OCN. dovepress.com Similarly, in hAFSCs, it upregulated the expression of Col1 and OPN. nih.govdovepress.comnih.gov
Table 2: Effect of this compound on Osteogenic Gene Expression
| Gene | Cell Type | Observation | Reference |
|---|---|---|---|
| Runx2 | Adipose-derived stem cells (ADSCs) | Upregulated expression. | nih.govnih.gov |
| Runx2 | Bone marrow stromal cells (BMSCs) | Significantly enhanced expression. | dovepress.com |
| Runx2 | Calvarial osteoblasts | Restored levels under H2O2-induced oxidative stress. | nih.govoup.com |
| Osteocalcin (OCN) | Bone marrow stromal cells (BMSCs) | Significantly enhanced expression. | dovepress.comresearchgate.net |
| Collagen I (Col1) | Bone marrow stromal cells (BMSCs) | Significantly enhanced expression. | dovepress.com |
| Collagen I (Col1) | Human amniotic fluid-derived mesenchymal stem cells (hAFSCs) | Upregulated expression. | nih.govdovepress.comnih.gov |
| Osteopontin (OPN) | Human amniotic fluid-derived mesenchymal stem cells (hAFSCs) | Upregulated expression. | nih.govdovepress.comnih.gov |
Regulation of PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for various cellular processes, including cell survival, proliferation, and differentiation. mdpi.com Emerging evidence suggests that this compound exerts some of its osteogenic effects through the modulation of this pathway.
In ADSCs, this compound was found to significantly upregulate the phosphorylation of AKT, a key downstream effector of PI3K. nih.govnih.gov This activation of the PI3K/AKT pathway is associated with the promotion of osteogenic differentiation. nih.gov The importance of this pathway was further highlighted by the finding that the promotional effects of this compound on osteogenesis were reversed when cells were treated with a PI3K/AKT signaling pathway inhibitor. nih.govnih.gov In vivo and in vitro experiments have further demonstrated that this compound increases the phosphorylation levels of both PI3K and AKT, thereby promoting bone remodeling. nih.govresearchgate.net
Activation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a fundamental pathway in bone development and homeostasis. Its activation is essential for osteoblast differentiation and bone formation. nih.gov this compound has been shown to activate this critical pathway.
Studies have revealed that this compound upregulates the mRNA expression of β-catenin and Cyclin D1 in hAFSCs, promoting their osteogenic differentiation. nih.govnih.govchemfaces.com β-catenin is the central molecule in this pathway; its stabilization and nuclear translocation are key to activating the transcription of target genes that drive osteogenesis. nih.govaging-us.com The upregulation of Cyclin D1, a cell cycle protein, further supports the role of this compound in promoting cell proliferation and differentiation. nih.govnih.govchemfaces.com The involvement of this pathway was confirmed by experiments where a specific inhibitor of β-catenin signaling significantly diminished the positive effects of this compound on osteogenesis. nih.gov
Attenuation of Oxidative Damage in Osteoblasts (e.g., H2O2, excess iron)
Osteoblasts are susceptible to oxidative stress, which can impair their function and lead to bone loss. dovepress.com this compound has demonstrated significant antioxidant properties, protecting osteoblasts from oxidative damage induced by agents like hydrogen peroxide (H2O2) and excess iron. oup.comdovepress.comnih.gov
In osteoblasts subjected to H2O2-induced oxidative stress, this compound was able to restore ALP activity, calcium deposition, and Runx2 levels. nih.govoup.com It achieves this by increasing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govoup.com Furthermore, this compound enhances the ability of osteoblasts to resist oxidative damage by regulating the expression and nuclear translocation of FoxO1a. nih.govdovepress.com In cases of excess iron-induced damage, this compound has been found to upregulate the levels of FoxO1 and nuclear factor E2-related factor 2 (Nrf2), while downregulating p53 levels, thereby improving cellular autophagy and reducing apoptosis in MC3T3-E1 cells. nih.govresearchgate.netnih.gov
Inhibition of Pro-inflammatory Cytokines in Osteoblasts (e.g., TNF-α, IL-1β, IL-6, COX-2)
Inflammation can negatively impact bone metabolism by inhibiting osteoblast function and promoting bone resorption. This compound has been shown to possess anti-inflammatory properties, protecting osteoblasts from the detrimental effects of pro-inflammatory cytokines.
In a model of dexamethasone-induced damage in osteoblasts, this compound was found to inhibit the release of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). nih.govdovepress.comnih.gov This inhibition of pro-inflammatory mediators helps to create a more favorable environment for osteoblast survival and function. dovepress.com In studies involving titanium particle-induced osteolysis, this compound treatment was also shown to inhibit the expression of IL-1β, IL-6, and TNF-α in MC3T3-E1 cells. nih.gov
Impact on Osteoclastogenesis and Bone Resorption
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In addition to promoting osteoblast function, this compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation and differentiation, thereby reducing bone resorption.
This compound has been found to inhibit the activity of tartrate-resistant acid phosphatase (TRAP), a key marker of osteoclasts, induced by RANKL and H2O2. nih.govdovepress.com It also decreases the release of bone degradation products. nih.gov A key mechanism by which this compound inhibits osteoclast activity is through the regulation of the OPG/RANKL system. dovepress.com Osteoprotegerin (OPG) is a decoy receptor that binds to RANKL, preventing it from activating its receptor RANK on osteoclast precursors. e-century.us this compound has been shown to increase the OPG/RANKL ratio, suggesting an inhibition of osteoclast differentiation. nih.govdovepress.comnih.gov Furthermore, this compound has been observed to effectively inhibit osteoclastogenesis and bone resorption by activating the Nrf2/Keap1 pathway and inhibiting the NF-κB pathway. nih.gov
Inhibition of Osteoclast Differentiation and Activity (e.g., TRAP activity, MMP9)
In Vivo Models of Bone Loss
The osteoprotective effects of Curculigoside have been validated in several in vivo models of bone loss. The ovariectomized (OVX) rat or mouse is a widely used model that simulates postmenopausal osteoporosis, which is characterized by estrogen deficiency leading to accelerated bone resorption. dovepress.comfrontiersin.org In studies using OVX rats, oral administration of Curculigoside was found to prevent bone loss in the tibia. frontiersin.org It significantly increased bone mineral density (BMD) and improved bone microarchitecture, as evidenced by increased trabecular bone thickness and number. dovepress.comcapes.gov.br These structural improvements were accompanied by beneficial changes in serum biomarkers, including increased levels of osteocalcin (OCN) and alkaline phosphatase (ALP), and decreased levels of pro-inflammatory cytokines like TNF-α and IL-6. dovepress.com
Another relevant animal model is excess-iron-induced bone loss, which mimics osteoporosis related to iron overload conditions where oxidative stress is a key pathogenic factor. researchgate.netnih.gov In mice with iron overload, administration of Curculigoside was shown to prevent bone loss and protect against the deterioration of bone microarchitecture. researchgate.netresearchgate.net The compound improved serum bone metabolism markers and enhanced the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in both serum and bone tissue. sci-hub.seresearchgate.net These findings suggest that Curculigoside ameliorates bone loss in these models by promoting osteogenic processes and mitigating oxidative damage. researchgate.netnih.gov
Table 2: In Vivo Effects of Curculigoside on Bone Loss Models
| Animal Model | Key Structural Outcomes | Key Biochemical Outcomes |
|---|---|---|
| Ovariectomized (OVX) Rats/Mice | Increased bone mineral density (BMD); Improved trabecular microarchitecture. dovepress.comfrontiersin.orgcapes.gov.br | Increased serum OCN and ALP; Decreased serum TNF-α and IL-6. dovepress.com |
| Excess-Iron-Induced Bone Loss Mice | Improved BMD and microarchitectural parameters. researchgate.netnih.gov | Improved bone metabolism markers; Increased antioxidant enzyme activity (SOD, GPx). sci-hub.seresearchgate.net |
Neuroprotective Research
Improvement of Cognitive Function in Animal Models
Curculigoside has demonstrated potential for improving cognitive function in animal models of aging and neurodegeneration. nih.govplos.org In studies using aged rats, oral administration of Curculigoside led to significant enhancements in learning and memory. nih.govresearchgate.net This was evaluated using behavioral tests such as the step-down test and the Y-maze test, where Curculigoside-treated animals showed improved latency and a reduced number of errors compared to control groups. nih.govnih.gov These findings suggest that Curculigoside can ameliorate age-associated cognitive decline. nih.gov Further research in transgenic mouse models of Alzheimer's disease (APP/PS1 mice) also showed that Curculigoside could significantly enhance learning performance, indicating its potential as a neuroprotective agent against pathological cognitive impairment. plos.orgresearchgate.net
Regulation of Neurotransmitter-Related Enzymes (e.g., Acetylcholinesterase (AchE) activity)
One of the proposed mechanisms for the cognitive-enhancing effects of Curculigoside involves its interaction with key neurotransmitter systems. The cholinergic system, particularly the enzyme acetylcholinesterase (AChE), is a critical target in cognitive function. nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft; inhibition of this enzyme increases acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease. journalejmp.com Research has shown that in aged rats with cognitive deficits, there is a significant increase in cerebral AChE activity. nih.gov Treatment with Curculigoside was found to reverse this increase, significantly decreasing the activity of AChE in the cerebrum. nih.govnih.gov This modulation of AChE activity is believed to be a key contributor to the observed improvements in learning and memory in animal models. nih.govresearchgate.net
Impact on Amyloid Precursor Protein Processing (e.g., BACE1 expression)
The amyloid cascade hypothesis is central to the pathology of Alzheimer's disease, where the sequential cleavage of the amyloid precursor protein (APP) by enzymes, including β-site APP-cleaving enzyme 1 (BACE1), leads to the formation of neurotoxic amyloid-β (Aβ) plaques. mdpi.comdovepress.com BACE1 is the rate-limiting enzyme in this process, making it a significant therapeutic target. plos.orgdzne.de Preclinical studies have explored the effect of Curculigoside on this pathway. In aged rats, treatment with Curculigoside was shown to down-regulate the expression of BACE1 in the hippocampus. nih.govnih.gov This suggests that Curculigoside may interfere with the amyloidogenic processing of APP, potentially reducing the production of Aβ. researchgate.nettjpr.org This mechanism, combined with its effects on AChE, points to a multi-target neuroprotective profile for Curculigoside. nih.govnih.gov
Table 3: Neuroprotective Mechanisms of Curculigoside
| Mechanism | Animal Model | Key Findings |
|---|---|---|
| Improvement of Cognitive Function | Aged Rats, APP/PS1 Transgenic Mice | Improved performance in step-down and Y-maze tests; enhanced learning and memory. nih.govplos.orgnih.gov |
| Regulation of AChE Activity | Aged Rats | Significantly decreased cerebral acetylcholinesterase (AChE) activity. nih.govnih.gov |
| Impact on BACE1 Expression | Aged Rats | Down-regulated the expression of BACE1 in the hippocampus. nih.govnih.govresearchgate.net |
Attenuation of Neuronal Excitotoxicity (e.g., NMDA-induced neuronal cell loss, apoptosis, necrosis)
Antioxidant Research
This compound has demonstrated notable free radical scavenging capabilities across various in vitro models. researchgate.netresearchgate.net It effectively scavenges several types of radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl, superoxide, and nitric oxide (NO) radicals. researchgate.netresearchgate.net The scavenging activity is often concentration-dependent. ajol.info
The ability of this compound to scavenge DPPH radicals has been quantified, with studies reporting its IC50 value, which is the concentration required to scavenge 50% of the radicals. researchgate.net Similarly, its efficacy in scavenging superoxide radicals, generated through methods like nitro blue tetrazolium (NBT) reduction, has been established. researchgate.netresearchgate.net Research has also highlighted its capacity to scavenge hydroxyl radicals, which are highly reactive and damaging. researchgate.netresearchgate.net Furthermore, this compound has shown a significant effect in scavenging nitric oxide radicals, which can contribute to biological damage at high concentrations. researchgate.netresearchgate.net
| Free Radical | Assay Method | Finding | Reference |
|---|---|---|---|
| DPPH | DPPH radical scavenging assay | Effective scavenger of DPPH radicals. | researchgate.net |
| Hydroxyl | Fenton reaction | Found to scavenge hydroxyl radicals. | researchgate.net |
| Superoxide | NBT reduction method | Decreased levels of superoxide with an IC50 value of 86 μg/ml. | researchgate.net |
| Nitric Oxide (NO) | Griess reagent assay | Showed a significant scavenging effect on NO release. | researchgate.net |
This compound has been shown to effectively inhibit lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. researchgate.netresearchgate.net In vitro studies using mouse liver homogenate demonstrated that this compound effectively scavenged lipid peroxidation with an IC50 value of 30 μg/ml. researchgate.net This protective effect against lipid peroxidation is a key aspect of its antioxidant activity. mdpi.com
Further research on calvarial osteoblasts exposed to hydrogen peroxide (H2O2), an inducer of oxidative stress, revealed that pretreatment with this compound decreased lipid peroxidation, as indicated by reduced levels of malondialdehyde (MDA), a marker of this process. oup.comoup.com This suggests that this compound can protect cells from oxidative damage by preventing the degradation of lipids within cell membranes. oup.com
| Model System | Key Finding | Reference |
|---|---|---|
| Mouse liver homogenate | Effectively scavenged lipid peroxidation with an IC50 value of 30 μg/ml. | researchgate.net |
| H2O2-treated calvarial osteoblasts | Decreased H2O2-upregulated content of malondialdehyde (MDA). | oup.com |
This compound has been found to bolster the body's own antioxidant defense system by enhancing the activities of endogenous antioxidant enzymes. nih.gov These enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), play a crucial role in neutralizing harmful reactive oxygen species. xiahepublishing.commdpi.com
In studies involving oxidative stress induced by excess iron in osteoblastic cells, treatment with this compound significantly enhanced the activities and protein expression of SOD, CAT, and GPx. nih.gov Similarly, in osteoblasts challenged with hydrogen peroxide, pretreatment with this compound led to increased activities of SOD and GPx. oup.com These findings indicate that this compound not only directly scavenges free radicals but also supports the cellular machinery responsible for mitigating oxidative stress. oup.comnih.gov
| Enzyme | Model System | Effect of this compound | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Excess iron-treated osteoblastic MC3T3-E1 cells | Significantly enhanced activity and protein expression. | nih.gov |
| Catalase (CAT) | Excess iron-treated osteoblastic MC3T3-E1 cells | Significantly enhanced activity and protein expression. | nih.gov |
| Glutathione Peroxidase (GPx) | Excess iron-treated osteoblastic MC3T3-E1 cells | Significantly enhanced activity and protein expression. | nih.gov |
| Superoxide Dismutase (SOD) | H2O2-treated calvarial osteoblasts | Increased activity. | oup.com |
| Glutathione Peroxidase (GPx) | H2O2-treated calvarial osteoblasts | Increased activity. | oup.com |
This compound has been demonstrated to effectively reduce the levels of intracellular reactive oxygen species (ROS). nih.govsciopen.com ROS are highly reactive molecules that can cause significant damage to cell structures. researchgate.net
In studies on cultured cortical neurons, this compound was shown to decrease the production of intracellular ROS induced by NMDA. nih.gov Similarly, in a model of spinal cord injury using PC12 cells, this compound effectively decreased ROS levels. nih.gov Further research on hippocampal neuron cells (HT22) damaged by L-glutamate also showed that this compound reduced the accumulation of ROS. sciopen.com This ability to lower ROS levels is a cornerstone of its antioxidant and neuroprotective properties. nih.govsciopen.com
Activation of Nrf2/HO-1 Signaling Pathway
This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism for cellular defense against oxidative stress. mdpi.comsci-hub.se Studies have shown that this compound treatment can increase the expression and nuclear translocation of Nrf2. mdpi.comsci-hub.se This translocation allows Nrf2 to bind to the antioxidant response element (ARE) in the nucleus, subsequently activating the expression of downstream antioxidant enzymes, including HO-1 and NAD(P)H:quinone oxidoreductase-1 (NQO1). sci-hub.senih.gov
In RAW264.7 macrophage cells, this compound was found to increase the expression and nuclear translocation of Nrf2, leading to the activation of regulatory cytoprotective enzymes. mdpi.com Similarly, in research involving osteoclasts, this compound enhanced the expression and nuclear translocation of Nrf2 and increased the activity of its regulatory enzymes, HO-1 and NQO1. sci-hub.se The inhibitory effect of this compound on reactive oxygen species (ROS) production was reversed by the Nrf2 inhibitor ML385, confirming the compound's action through the Nrf2 pathway. sci-hub.se Further research has demonstrated that this compound can reactivate the expression of Nrf2 and HO-1 that was suppressed by hepatic ischemia-reperfusion injury, thereby protecting the liver. researchgate.net This activation of the Nrf2/HO-1 pathway is a key mechanism by which this compound exerts its antioxidant and cytoprotective effects. sci-hub.seresearchgate.net
Protection of Endothelial Cells from Oxidative Injury (e.g., H2O2-induced HUVEC injury)
This compound has demonstrated a protective effect on endothelial cells against oxidative injury, particularly that induced by hydrogen peroxide (H2O2) in Human Umbilical Vein Endothelial Cells (HUVECs). nih.govspandidos-publications.com Oxidative stress from reactive oxygen species (ROS) like H2O2 is a known contributor to vascular endothelium injury and the pathogenesis of cardiovascular diseases. nih.gov
In studies where HUVECs were exposed to H2O2, significant decreases in cell viability and apparent apoptosis were observed. nih.gov H2O2 treatment led to an increase in malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH) content, as well as intracellular ROS, while decreasing nitric oxide (NO) content and glutathione peroxidase (GSH-Px) activities. nih.gov Pretreatment with this compound was shown to significantly mitigate these H2O2-induced damages in a concentration-dependent manner. nih.gov It led to a recovery from H2O2-induced cell apoptosis and a decrease in the activity of caspase-3 and the expression of p53 mRNA, which are key players in H2O2-induced cell apoptosis. nih.gov These findings suggest that this compound can protect endothelial cells from oxidative injury, highlighting its potential as a therapeutic agent for cardiovascular disorders. nih.govfrontiersin.org
In Vivo Assays of Superoxide Production (e.g., PMA-induced in macrophages)
In vivo studies have investigated the effect of this compound on superoxide radical production, particularly in macrophages stimulated by phorbol-12-myristate-13-acetate (PMA). Macrophages are known to generate superoxide radicals as part of the immune response. researchgate.net
Research involving the oral administration of this compound demonstrated a significant reduction in the generation of superoxide radicals in sodium caseinate-induced macrophages that were activated with PMA. researchgate.netresearchgate.net In one study, oral administration of this compound at a specific concentration resulted in a 50.6% inhibition of superoxide radical generation. researchgate.netresearchgate.net This indicates that this compound possesses in vivo superoxide scavenging activity. researchgate.net The ability to inhibit superoxide production in macrophages suggests a potential role for this compound in modulating inflammatory responses and oxidative stress in a living organism. nih.gov
Anti-Cancer and Anti-Proliferative Research
Inhibition of Cancer Cell Proliferation (e.g., Osteosarcoma cells: Saos-2, MG63)
This compound has been shown to inhibit the proliferation of osteosarcoma (OS) cells, specifically the Saos-2 and MG63 cell lines. jst.go.jpnih.gov In vitro studies using the Cell Counting Kit-8 (CCK-8) assay demonstrated that treatment with this compound markedly hampered the growth of both Saos-2 and MG63 cells. jst.go.jpresearchgate.net The inhibitory effect on cell viability was found to be concentration-dependent. jst.go.jp For instance, the inhibition rate of Saos-2 and MG-63 cells was highest at a this compound concentration of 64 µg/mL. jst.go.jp Further experiments treating these osteosarcoma cell lines with varying concentrations of this compound over a 72-hour period confirmed that the inhibition of cell proliferation was proportional to the concentration of the compound. jst.go.jp
In vivo studies using a xenograft model in nude mice, where Saos-2 and MG-63 cells were subcutaneously injected, also confirmed the anti-proliferative effects of this compound. jst.go.jp Treatment with this compound resulted in a notable reduction in both tumor volume and weight compared to the control group. jst.go.jp These findings collectively suggest that this compound can effectively inhibit the proliferation of osteosarcoma cells both in vitro and in vivo. jst.go.jpnih.gov
Table 1: Effect of this compound on Osteosarcoma Cell Proliferation
| Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|
| Saos-2 | CCK-8 | Concentration-dependent inhibition of cell proliferation. | jst.go.jp |
| MG63 | CCK-8 | Concentration-dependent inhibition of cell proliferation. | jst.go.jp |
| Saos-2 | In vivo xenograft | Reduction in tumor volume and weight. | jst.go.jp |
| MG63 | In vivo xenograft | Reduction in tumor volume and weight. | jst.go.jp |
Induction of Apoptosis in Cancer Cells
Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in osteosarcoma cells. jst.go.jpnih.gov Flow cytometry analysis of Saos-2 and MG63 osteosarcoma cells treated with this compound showed an increased rate of apoptosis that was proportional to the concentration of the compound. jst.go.jp
The induction of apoptosis was further confirmed by examining the expression of apoptosis-related proteins. jst.go.jp Western blot analysis revealed that treatment with this compound led to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3. jst.go.jp Conversely, the expression of the anti-apoptotic protein Bcl-2 was decreased. jst.go.jp In vivo experiments using a xenograft model with Saos-2 and MG63 cells also showed a significant increase in apoptotic cells in tumors treated with this compound, as observed through TUNEL staining. jst.go.jp The expression of apoptosis-related proteins in these tumor tissues mirrored the in vitro findings, with up-regulation of C-caspase-3 and Bax, and down-regulation of Bcl-2. jst.go.jp These results collectively indicate that this compound effectively induces apoptosis in osteosarcoma cells. jst.go.jp
Table 2: Effect of this compound on Apoptosis in Osteosarcoma Cells
| Cell Line | Method | Key Findings | Reference |
|---|---|---|---|
| Saos-2, MG63 | Flow Cytometry | Concentration-dependent increase in apoptosis rate. | jst.go.jp |
| Saos-2, MG63 | Western Blot | Increased Bax and cleaved caspase-3, decreased Bcl-2. | jst.go.jp |
| Saos-2, MG63 | In vivo TUNEL staining | Increased number of apoptotic cells in tumors. | jst.go.jp |
Suppression of Cancer Cell Migration and Invasion
This compound has been found to suppress the migration and invasion of osteosarcoma cells, which are critical processes in cancer metastasis. jst.go.jpnih.gov Transwell assays conducted on Saos-2 and MG63 osteosarcoma cells demonstrated that treatment with this compound inhibited both cell migration and invasion. jst.go.jp This inhibitory effect was observed to be concentration-dependent, with higher concentrations of this compound leading to a greater reduction in the number of migrating and invading cells. jst.go.jp
The mechanism underlying this suppression involves the regulation of proteins associated with the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion. jst.go.jp Western blot analysis showed that this compound treatment led to the up-regulation of E-cadherin, an epithelial marker, and the down-regulation of N-cadherin and Snail, which are mesenchymal markers. jst.go.jp These changes in protein expression were also observed in vivo in tumor tissues from xenograft models. jst.go.jp By modulating these EMT-related proteins, this compound effectively hampers the migratory and invasive capabilities of osteosarcoma cells. jst.go.jpnih.gov
Involvement of Signaling Pathways in Cancer Models (e.g., JAK/STAT, NF-κB)
Preclinical research has identified this compound as a modulator of key signaling pathways implicated in cancer progression, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways. jst.go.jpnih.gov These pathways are crucial for regulating cellular processes such as proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. jst.go.jpresearchgate.net
In osteosarcoma (OS) models, this compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells while promoting apoptosis. jst.go.jpnih.gov Mechanistic studies revealed that these effects are associated with the downregulation of the JAK/STAT and NF-κB pathways. jst.go.jp Specifically, treatment with this compound led to a decrease in the phosphorylation of JAK2, STAT3, and NF-κB in both in vitro and in vivo OS models. jst.go.jpnih.gov The JAK/STAT pathway, particularly the activation of STAT3, is known to play a significant role in the development and progression of OS by regulating downstream target genes involved in cell proliferation and migration. jst.go.jp Similarly, the NF-κB signaling pathway is pivotal in OS progression. jst.go.jp The inhibitory action of this compound on these pathways suggests a potential mechanism for its anti-tumor activity. jst.go.jpresearchgate.net Upregulating the JAK/STAT and NF-κB pathways was found to counteract the tumor-suppressive effects of this compound, further confirming the compound's mechanism of action. jst.go.jp
Research in rheumatoid arthritis models, which share inflammatory pathways with some cancers, also supports the role of this compound in modulating these signaling cascades. In fibroblast-like synoviocyte MH7A cells, this compound was found to downregulate the expression of JAK1, JAK3, and STAT3. spandidos-publications.com It also increased the expression of cytosolic NF-κB p65 and its inhibitor, IκB, suggesting an inhibitory effect on the NF-κB signaling pathway. spandidos-publications.com
These findings collectively indicate that this compound exerts its effects in certain cancer models by interfering with the JAK/STAT and NF-κB signaling pathways, thereby affecting cancer cell proliferation, survival, and metastasis. jst.go.jpnih.gov
In Vivo Xenograft Models of Cancer
The anti-cancer potential of this compound has been evaluated in in vivo xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice. mdpi.comnih.gov These models are a standard preclinical tool for assessing the efficacy of potential anti-cancer agents. nih.gov
In a xenograft model of osteosarcoma (OS), treatment with this compound resulted in a notable inhibition of tumor growth in nude mice. jst.go.jpnih.gov This in vivo anti-tumor activity was accompanied by molecular changes consistent with the findings from in vitro studies. Western blot analysis of the xenograft tumor tissues revealed that this compound treatment inhibited the phosphorylation of key proteins in the JAK/STAT and NF-κB signaling pathways, namely JAK2, STAT3, and NF-κB. jst.go.jp
Furthermore, another study utilizing a xenograft model for OS demonstrated the significant antineoplastic impact of this compound. nih.gov This research also employed a mini-patient-derived xenograft (mini-PDX) model, which uses freshly obtained primary OS cells from surgical tissues, to further assess the potential clinical application of the compound. nih.gov The results from these models corroborated the anti-tumor effects observed, triggering cell death in OS cells. nih.gov
These in vivo studies provide crucial evidence for the potential of this compound as an anti-cancer agent, demonstrating its ability to suppress tumor growth in a living organism and confirming the molecular mechanisms identified in cell-based assays. jst.go.jpnih.govnih.gov
Hepatic Protection Research
This compound has been investigated for its potential protective effects on the liver, particularly in the context of ischemia-reperfusion injury, inflammation, oxidative stress, and apoptosis.
Amelioration of Ischemia-Reperfusion Injury (IRI)
Hepatic ischemia-reperfusion injury (IRI) is a significant cause of liver damage during procedures like liver transplantation. aging-us.com Studies have shown that this compound can mitigate this type of injury. nih.govcurehunter.com In a rat model of partial warm IRI, pretreatment with this compound effectively reduced the extent of liver injury. nih.gov This was evidenced by decreased levels of serum aminotransferases and reduced hepatocellular necrosis. nih.gov The protective mechanism appears to be linked to the activation of the Nrf-2/HO-1 pathway, which was suppressed by IRI and reactivated by this compound. nih.govresearchgate.net The protective role of this compound in hepatic IRI is further supported by its ability to suppress inflammatory responses and oxidative stress. nih.govfrontiersin.org
Attenuation of Oxidative Stress in Liver
Oxidative stress is a major contributor to liver damage in various conditions. mdpi.com this compound has demonstrated the ability to attenuate oxidative stress in the liver. nih.govnih.gov In a rat model of hepatic IRI, this compound pretreatment reduced markers of oxidative stress. nih.gov Specifically, it decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restored the activity of the antioxidant enzyme superoxide dismutase (SOD). researchgate.net Another study in mice with excess iron-induced oxidative damage also showed that this compound administration restored the activities of antioxidant enzymes like SOD and GPx and decreased MDA levels in the liver. nih.gov This antioxidant activity is a key aspect of its hepatoprotective effects. nih.govresearchgate.net
Inhibition of Apoptosis in Hepatic Cells
Apoptosis, or programmed cell death, plays a crucial role in the progression of liver injury. researchgate.net this compound has been shown to inhibit apoptosis in hepatic cells. nih.govspandidos-publications.com In a rat model of hepatic IRI, this compound pretreatment significantly reduced hepatocellular apoptosis, as evaluated by TUNEL staining. nih.govcurehunter.com Western blot analysis revealed that this compound treatment modulated the expression of apoptosis-related proteins. researchgate.net It decreased the expression of the pro-apoptotic protein Bax and increased the expression of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, it reduced the levels of cleaved caspase-3, a key executioner of apoptosis. researchgate.net These findings suggest that the inhibition of apoptosis is a significant mechanism through which this compound protects the liver from injury. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Curculigoside D and Its Analogs
Identification of Key Structural Moieties for Bioactivity
While specific SAR studies focusing exclusively on Curculigoside (B1669338) D are limited, analysis of closely related phenolic glycosides isolated from Curculigo species provides significant insights into the structural features crucial for bioactivity. Phenolic glycosides as a class possess a basic structure of a phenolic aglycone linked to a sugar moiety. Variations in both parts of the molecule dictate their pharmacological effects.
For related compounds like Curculigoside C, SAR discussions have highlighted that the presence of a hydroxyl (-OH) group at the C-3′ position of the aglycone and two adjacent oxygen-bearing groups on the benzene (B151609) ring may be key functional groups for its potent antioxidant and neuroprotective activities. nih.gov Studies on other phenolic compounds from Curculigo orchioides have demonstrated that the number and position of hydroxyl groups on the phenolic ring, as well as the nature of the glycosidic chain, are critical for antioxidant activity. nih.gov
Furthermore, comparative studies between phenolic glycosides and their chlorinated counterparts (chlorophenolic glycosides) reveal the significant impact of substitution on the aglycone. Research on anti-osteoporotic activity indicates that chlorophenol glycosides generally exhibit higher activity than non-chlorinated phenolic glycosides. mdpi.com However, the position of the chlorine atom is crucial; a C-6-linked chlorine may reduce anti-osteoporotic effects, whereas the introduction of a C-5 hydroxyl group into the aglycone enhances this activity. mdpi.com These findings suggest that for Curculigoside D, the specific substitution pattern on its phenolic ring and the configuration of its glycoside portion are the primary determinants of its biological function.
Synthesis and Evaluation of this compound Derivatives
Currently, there is a lack of published research specifically detailing the synthesis and biological evaluation of this compound derivatives. However, studies on derivatives of the closely related and more abundant Curculigoside A serve as a valuable reference for the potential of such chemical modifications.
For instance, derivatives of Curculigo side A have been synthesized to explore their potential as anti-diabetic agents through the inhibition of α-glucosidase. herbmedpharmacol.com These synthetic efforts often involve modifications like esterification with various acids to produce derivatives with altered physicochemical properties, which can lead to improved bioactivity. tjnpr.org The evaluation of these derivatives typically involves in vitro enzyme inhibition assays and in silico docking studies to understand how the structural changes affect their interaction with the target protein. herbmedpharmacol.comrasayanjournal.co.in Such studies on Curculigoside A derivatives have successfully identified compounds with enhanced inhibitory activity compared to the parent molecule, demonstrating the utility of synthetic modification in this class of compounds. herbmedpharmacol.com A similar approach could be applied to this compound to probe its SAR and develop analogs with enhanced or novel biological activities.
Computational Approaches to SAR Prediction (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for predicting the interaction between a ligand like this compound and a biological target at the molecular level. rasayanjournal.co.in These in silico techniques help to elucidate binding modes and predict binding affinities, providing a rational basis for understanding bioactivity and guiding the design of new derivatives. herbmedpharmacol.com
A specific molecular docking study investigated the anti-aging potential of 46 phytochemicals from Curculigo latifolia, including this compound. tjnpr.orgtjnpr.org The study docked these compounds against key protein targets associated with skin aging: elastase, TNF-alpha, and tyrosinase. The results, evaluated based on binding free energy, indicated that this compound, along with other compounds from the plant, has favorable interactions with these targets, suggesting potential inhibitory activity. tjnpr.orgtjnpr.org
In a separate computational analysis, a compound identified as "Curculigoside" was docked against several proteins associated with chemoresistance in non-small cell lung cancer, such as MRP1, P-gp, and JNK1/2. researchgate.net The study revealed that Curculigoside could effectively bind to the active pockets of these proteins, suggesting a potential mechanism for overcoming cisplatin (B142131) resistance. researchgate.net
The table below summarizes the findings from a molecular docking study of compounds from Curculigo latifolia, including this compound, against proteins relevant to skin anti-aging. tjnpr.org
| Compound | Target Protein | Binding Free Energy (kcal/mol) | Interacting Amino Acid Residues |
| This compound | Elastase | -6.9 | HIS57, SER195 |
| TNF-alpha | -6.5 | TYR119, GLY121, LEU120 | |
| Tyrosinase | -7.2 | HIS263, SER282, HIS259 | |
| Pomiferin | Elastase | -8.5 | HIS57, SER195, GLY193 |
| TNF-alpha | -7.8 | TYR119, GLY121, SER60 | |
| Tyrosinase | -8.1 | HIS263, SER282, VAL283 | |
| Frangulin B | Elastase | -9.2 | HIS57, SER195, GLY193 |
| TNF-alpha | -8.4 | TYR119, GLY121, LEU120 | |
| Tyrosinase | -8.8 | HIS263, SER282, VAL283 | |
| Data sourced from a molecular docking simulation study on phytochemicals from Curculigo latifolia. tjnpr.org |
These computational studies underscore the value of in silico methods in exploring the therapeutic potential of this compound and providing insights into its structure-activity relationships, even in the absence of extensive experimental data.
Comparative Analysis with Other Phenolic Glycosides and Cycloartane-Type Triterpenoids
The bioactivity of this compound can be better understood by comparing its SAR with other classes of compounds found within the Curculigo genus, namely other phenolic glycosides and structurally distinct cycloartane-type triterpenoids.
Comparison with Other Phenolic Glycosides: The Curculigo genus contains a variety of phenolic glycosides, including Curculigoside A, B, and C, as well as chlorinated versions known as curculigines (e.g., Curculigine A, D). nih.govcapes.gov.br
Anti-osteoporotic Activity: Studies show that several phenolic compounds from C. orchioides, including Curculigoside A, B, and Curculigine A and D, possess anti-osteoporotic properties. capes.gov.br A key SAR finding is that chlorophenolic glycosides tend to have more potent activity than their non-chlorinated phenolic glycoside counterparts. mdpi.com This suggests that the electronic and steric properties conferred by the chlorine atom on the aromatic ring significantly enhance the interaction with biological targets related to bone metabolism.
Antioxidant Activity: Curculigosides A, B, and C have all demonstrated potent antioxidant activities. nih.gov A comparative study of Curculigoside C and Curculigoside A found that Curculigoside C had a better neuroprotective effect, which was attributed to the presence of a hydroxyl group at C-3' and vicinal oxygen-bearing groups on its aglycone. nih.gov This highlights how subtle differences in the substitution pattern on the phenolic ring can fine-tune biological activity.
Comparison with Cycloartane-Type Triterpenoids: Cycloartane-type triterpenoids are another major class of bioactive compounds in Curculigo. nih.gov These compounds are structurally distinct from the phenolic glycosides, featuring a complex, rigid tetracyclic triterpenoid (B12794562) core.
Anti-inflammatory Activity: Certain cycloartane (B1207475) triterpenoids isolated from C. orchioides exhibit significant inhibitory effects on nitric oxide (NO) production, a key marker of inflammation. nih.gov SAR studies on these compounds revealed that an α,β-unsaturated carbonyl moiety on the A-ring of the cycloartane skeleton was crucial for this activity. nih.gov This functional group is absent in phenolic glycosides like this compound, indicating a completely different mechanism of action for anti-inflammatory effects.
α-Glucosidase Inhibition: Some cycloartane triterpenes (e.g., curculigosaponins) have been noted for their potential as α-glucosidase inhibitors. The key structural features for this activity appear to be double bonds in the side chain, such as at the C24=C25 position. mdpi.com This contrasts with phenolic glycosides, where the activity (as seen with Curculigoside A derivatives) is dictated by the nature of the phenolic aglycone and the attached sugar. herbmedpharmacol.com
The table below provides a comparative summary.
| Compound Class | Representative Compound(s) | Key Structural Features for Bioactivity | Primary Bioactivity |
| Phenolic Glycoside | This compound, Curculigoside A | Hydroxyl and methoxy (B1213986) substitutions on the phenolic ring; glycosidic linkage. nih.govnih.gov | Anti-osteoporotic, Antioxidant. nih.govcapes.gov.br |
| Chlorophenolic Glycoside | Curculigine A, Curculigine D | Chlorine and hydroxyl substitutions on the phenolic ring. mdpi.com | Potent Anti-osteoporotic. mdpi.comcapes.gov.br |
| Cycloartane Triterpenoid | (Unnamed isolates 1 & 4) | α,β-unsaturated carbonyl on A-ring. nih.gov | Anti-inflammatory (NO inhibition). nih.gov |
| Cycloartane Triterpenoid | Curculigosaponin G, H, I | Double bond in the side chain (e.g., C24=C25). mdpi.com | Antioxidant, α-Glucosidase Inhibition. mdpi.com |
This comparative analysis demonstrates that while multiple classes of compounds within Curculigo may exhibit overlapping therapeutic properties (e.g., antioxidant activity), their potency and specific mechanisms are dictated by distinct structural motifs, underscoring the diverse and complex SAR within the plant's phytochemistry.
Pharmacokinetic and Biological Transport Research Preclinical
Analytical Methodologies for Quantifying Curculigoside (B1669338) D in Biological Matrices (e.g., Plasma, Tissues)
A sensitive and reliable liquid chromatography with mass spectrometry (LC-MS) method has been established and validated for the quantification of Curculigoside D in rat plasma and tissue samples. tandfonline.comnih.gov This methodology is crucial for pharmacokinetic and tissue distribution studies.
The sample preparation for plasma and tissue homogenates typically involves protein precipitation with methanol (B129727). nih.govscielo.br Naringin (B1676962) or syringin (B1682858) are commonly used as internal standards to ensure accuracy. tandfonline.comnih.gov
Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and formic acid in water. tandfonline.comnih.gov Quantification is performed using selected ion monitoring (SIM) in mass spectrometry. tandfonline.comnih.gov For this compound, the monitored ion is typically m/z 511.1 [M+HCO2]-, while the internal standard naringin is monitored at m/z 579.1 [M-H]-. nih.gov Another method utilizes positive ion mode with monitoring of m/z 287.13→ 125.02 for this compound. scielo.br
These validated LC-MS methods have been successfully applied to pharmacokinetic and tissue distribution studies of this compound in rats, providing valuable data on its absorption, distribution, and elimination. tandfonline.comnih.gov
Advanced Research Methodologies and Omics Studies in Curculigoside D Research
Proteomics
Proteomics, the large-scale study of proteins, offers profound insights into how Curculigoside (B1669338) D exerts its biological effects by identifying its protein targets and characterizing the subsequent changes in the proteome. silantes.comslideshare.net This approach is fundamental in drug discovery for validating targets and understanding the compound's mechanism of action. slideshare.net
Proteomic analyses have been instrumental in identifying specific proteins and signaling pathways that are directly or indirectly modulated by Curculigoside D. In studies related to neuroprotection, proteomic screening on the hippocampus of APP/PS1 mice, a model for Alzheimer's disease, confirmed that this compound could regulate proteins associated with mitochondrial dysfunction. sciopen.com This regulation is primarily achieved through the activation of the AMPK/Nrf2 signaling pathway. sciopen.com
In the context of osteoarthritis, research has shown that this compound treatment leads to the downregulation of key inflammatory and catabolic proteins. Specifically, it has been found to reduce the expression of NLRP3, NF-κB, and PKR, which are crucial mediators in inflammatory pathways. nih.gov Further investigation in chondrocytes revealed that this compound also attenuates the effects of IL-1β on the expression of matrix metalloproteinase-9 (MMP-9) and inducible nitric oxide synthase (iNOS). nih.gov Molecular docking studies have also suggested potential interactions between Curculigoside and proteins like MMP9, JUN, and PTGS2. researchgate.net
Table 1: Examples of Protein Targets and Pathways Modulated by this compound
| Target Protein/Pathway | Biological Context | Observed Effect of this compound | Reference(s) |
|---|---|---|---|
| AMPK/Nrf2 Pathway | Alzheimer's Disease | Activation | sciopen.com |
| NLRP3 | Osteoarthritis | Downregulation | nih.gov |
| NF-κB | Osteoarthritis | Downregulation | nih.gov |
| PKR | Osteoarthritis | Downregulation | nih.gov |
| MMP-9 | Osteoarthritis | Downregulation | nih.gov |
| iNOS | Osteoarthritis | Downregulation | nih.gov |
| PI3K/Akt Pathway | Osteogenesis | Activation | nih.gov |
Quantitative proteomics allows for the measurement of changes in protein abundance following treatment with a compound, providing a detailed picture of the cellular response. silantes.com In studies investigating the effects of this compound, Western blot analysis, a targeted proteomic technique, has been frequently used to quantify specific protein expression changes.
For instance, in adipose-derived stem cells (ADSCs) undergoing osteogenic differentiation, treatment with this compound was shown to significantly increase the phosphorylation of AKT to P-AKT, a key event in the activation of the PI3K/Akt pathway. nih.gov This was accompanied by the upregulation of crucial osteogenic marker proteins, including RUNX2, ALP, and Osterix. nih.gov Conversely, in models of osteoarthritis, this compound treatment resulted in a dose-dependent decrease in the protein levels of MMP-9 and iNOS in cartilage. nih.gov
Table 2: Selected Protein Expression Changes in Response to this compound
| Cell/Tissue Type | Biological Process | Protein | Change in Expression/Activity | Reference(s) |
|---|---|---|---|---|
| Adipose-Derived Stem Cells (ADSCs) | Osteogenesis | p-AKT | Increased Phosphorylation | nih.gov |
| Adipose-Derived Stem Cells (ADSCs) | Osteogenesis | RUNX2 | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ADSCs) | Osteogenesis | ALP | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ADSCs) | Osteogenesis | Osterix | Upregulation | nih.gov |
| Human Chondrocytes | Inflammation/Cartilage Catabolism | MMP-9 | Downregulation | nih.gov |
| Human Chondrocytes | Inflammation/Cartilage Catabolism | iNOS | Downregulation | nih.gov |
| Human Chondrocytes | Cartilage Homeostasis | Type II Collagen (COL2) | Upregulation | nih.gov |
Identification of Protein Targets and Pathways Modulated by this compound
Transcriptomics (RNA-Seq)
Transcriptomics provides a global view of gene expression by sequencing the entire population of RNA in a cell or tissue (RNA-Seq). nih.govsigniosbio.comwikipedia.org This powerful technique has been employed to uncover the gene regulatory networks affected by this compound, offering a comprehensive understanding of its mechanism of action at the transcriptional level.
Global gene expression profiling using RNA-Seq has been utilized to create a broad picture of the cellular functions altered by this compound. In a study involving an extract of Curculigo capitulata (Eocc), rich in compounds like Curculigoside, RNA-Seq analysis was performed on MC3T3-E1 osteoblast precursor cells. nih.gov The analysis identified a total of 907 differentially expressed genes in response to the extract treatment. nih.gov This comprehensive profiling provides a foundational dataset for understanding the wide-ranging transcriptional impact of the compound's environment on osteogenic cells. nih.gov
From the global expression profile, specific genes that are significantly upregulated or downregulated can be identified. In the aforementioned study on MC3T3-E1 cells, the 907 differentially expressed genes consisted of 410 upregulated and 497 downregulated genes. nih.gov Among the significantly upregulated genes were key markers of osteogenesis, such as Bone Gamma-Carboxyglutamate Protein (Bglap), Alkaline Phosphatase (Alpl), and Integrin Binding Sialoprotein (Ibsp). nih.gov The identification of such differentially expressed genes is the first step toward constructing the regulatory networks that govern the cellular response to this compound. nih.gov
Table 3: Differentially Expressed Osteogenic Genes in MC3T3-E1 Cells Treated with a Curculigoside-Containing Extract
| Gene Symbol | Gene Name | Expression Change | Biological Function | Reference(s) |
|---|---|---|---|---|
| Bglap | Bone Gamma-Carboxyglutamate Protein (Osteocalcin) | Upregulated | Late marker of osteoblast differentiation, bone mineralization | nih.gov |
| Alpl | Alkaline Phosphatase | Upregulated | Early marker of osteoblast differentiation, provides phosphate (B84403) for mineralization | nih.gov |
| Ibsp | Integrin Binding Sialoprotein (Bone Sialoprotein) | Upregulated | Component of the bone matrix, involved in cell attachment and mineralization | nih.gov |
| RUNX2 | Runt-related transcription factor 2 | Upregulated | Master regulator of osteoblast differentiation | nih.gov |
| FGFR1 | Fibroblast growth factor receptor 1 | Upregulated | Involved in skeletal development and repair | mdpi.com |
Pathway enrichment analysis is a bioinformatic method used to determine which signaling pathways are over-represented in a large list of differentially expressed genes. This analysis provides crucial insights into the biological functions being modulated. tandfonline.com
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis performed on the transcriptomic data from Curculigoside-treated cells has consistently highlighted the PI3K-Akt signaling pathway as a critical target, particularly in the context of osteogenesis. nih.govnih.gov Analysis of target genes of Curculigoside indicated their significant involvement in this pathway. nih.gov This finding was further corroborated by RNA-Seq data from Eocc-treated MC3T3-E1 cells, which also showed significant enrichment of the PI3K-AKT signaling pathway among the upregulated genes. nih.gov This transcriptomic evidence strongly supports the proteomic findings that this compound promotes osteogenic differentiation by activating this specific pathway, leading to the upregulation of downstream osteogenic markers like Runx2, Alp, and Osterix. nih.gov
Identification of Differentially Expressed Genes and Regulatory Networks
Metabolomics
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into the physiological and pathological status of an organism. In the context of this compound research, metabolomics can be instrumental in understanding its biochemical effects.
Analysis of Metabolite Changes Induced by this compound
The administration of a bioactive compound like this compound is expected to induce a cascade of metabolic alterations. While direct studies on this compound are not available in the provided search results, research on related compounds from Curculigo orchioides allows us to hypothesize the nature of these changes. For instance, studies on Curculigoside have demonstrated its influence on various metabolic pathways. nih.gov A metabolomics approach, likely employing techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), would be used to identify and quantify changes in endogenous metabolites in biological samples (e.g., plasma, urine, tissues) following treatment with this compound. nih.govmdpi.com
Based on the known activities of other curculigosides, it is plausible that this compound could modulate metabolites involved in amino acid metabolism, lipid metabolism, and oxidative stress pathways. A study on Curculigoside, for example, identified several of its metabolites in rats, indicating that the parent compound undergoes biotransformation. nih.gov This suggests that a metabolomics study on this compound would likely reveal not only changes in endogenous metabolites but also the metabolic fate of this compound itself.
Elucidation of Metabolic Pathways Affected
By identifying the metabolites that are significantly altered by this compound, researchers can then map these molecules to specific metabolic pathways. This pathway analysis helps to unravel the mechanisms through which the compound exerts its biological effects. For example, if a metabolomics study revealed changes in the levels of specific fatty acids and cholesterol, it would suggest an impact on lipid metabolism. frontiersin.orgfrontiersin.org
Research on other constituents of Curculigo orchioides has pointed towards effects on pathways related to steroid hormone biosynthesis and endocrine regulation. semanticscholar.orgnih.gov Therefore, it is conceivable that this compound could also influence these pathways. The metabolic pathways of Curculigoside in rats have been shown to include hydrolysis, demethylation, and glucuronidation. nih.gov A similar investigation into this compound would be crucial for understanding its bioavailability and systemic effects.
Network Pharmacology Approaches
Network pharmacology is an innovative approach that integrates pharmacology, systems biology, and computational science to investigate the complex interactions between drugs, targets, and diseases from a network perspective. researchgate.net
Prediction of Potential Targets and Signaling Pathways
Network pharmacology allows for the prediction of the molecular targets of a compound by analyzing its chemical structure and its relationship with known drug-target interactions. researchgate.net For this compound, this would involve using computational databases and software to identify proteins that are likely to bind to it.
A network pharmacology study on Curculigo orchioides for the treatment of osteoporosis identified 83 potential targets for its active components, including estrogen receptor alpha (ESR1), estrogen receptor beta (ESR2), and 11 beta-hydroxysteroid dehydrogenase type 1 (HSD11B1). semanticscholar.orgnih.gov This suggests that this compound, as a constituent of this plant, might also interact with these or similar targets. The study further revealed that these targets were involved in 58 signaling pathways. semanticscholar.orgnih.gov
Further research has pointed to the involvement of signaling pathways such as the Nrf2 and NF-κB pathways in the action of Curculigoside, particularly in the context of oxidative stress and osteoclastogenesis. tandfonline.comsci-hub.se It is therefore highly probable that a network pharmacology analysis of this compound would predict its involvement in these and other related pathways, such as those involved in inflammation and cell proliferation.
Construction of Compound-Target-Disease Networks
A key output of network pharmacology is the construction of a visual network that illustrates the relationships between the compound, its predicted protein targets, and the diseases associated with those targets. semanticscholar.org This "compound-target-disease" network provides a holistic view of the compound's potential therapeutic applications and its mechanism of action.
Future Research Trajectories and Translational Considerations Preclinical Focus
Elucidation of Remaining Undefined Molecular Mechanisms
While the antioxidant and anti-inflammatory properties of related compounds like curculigoside (B1669338) A are being investigated, the precise molecular mechanisms of Curculigoside D are still largely undefined. researchgate.netresearchgate.net Future research should focus on identifying the specific signaling pathways and molecular targets through which this compound exerts its effects. For instance, its potential interaction with key inflammatory pathways such as the NLRP3 inflammasome, which has been studied for other curculigosides, warrants investigation. researchgate.net Advanced "omics" technologies, including proteomics and metabolomics, could reveal novel protein interactions and metabolic shifts induced by this compound, offering a more comprehensive understanding of its cellular activities.
Development of Targeted Delivery Systems for Enhanced Efficacy
A significant hurdle in translating natural compounds into clinical use is often their suboptimal pharmacokinetic properties, such as poor bioavailability. The glycoside nature of this compound may influence its solubility and stability. researchgate.net Developing targeted delivery systems, such as encapsulation in nanoparticles or liposomes, could enhance its therapeutic efficacy. researchgate.net These systems can protect the compound from degradation, improve its circulation time, and facilitate its accumulation at specific disease sites, thereby maximizing its therapeutic benefit while minimizing potential off-target effects.
Investigation of Synergistic Combinations with Other Bioactive Compounds
Exploring the synergistic potential of this compound with other bioactive compounds, including other phenolic compounds or conventional drugs, is a promising research direction. researchgate.net Combination therapies can often achieve a greater therapeutic effect at lower doses, potentially reducing dose-related toxicity. Studies should be designed to identify synergistic or additive interactions, which could broaden the therapeutic applications of this compound and lead to the development of more effective treatment regimens.
Advanced Preclinical Efficacy Studies in Diverse Disease Models
To build a strong case for the therapeutic potential of this compound, comprehensive preclinical studies in a variety of disease models are essential. jppres.com While related compounds have been investigated in models of osteoarthritis and osteoporosis, the efficacy of this compound itself needs to be rigorously tested. researchgate.netresearchgate.net These studies should include dose-ranging experiments, evaluation of different administration routes, and assessment of long-term efficacy and safety in relevant animal models of diseases like chronic inflammation, neurodegenerative disorders, or metabolic diseases.
Exploration of this compound's Role in Additional Biological Systems
The known vasoactive properties of this compound, which has been observed to cause a slight decrease in tone in isolated rat aortic rings, suggest its potential influence on the cardiovascular system. researchgate.netresearchgate.net Research should extend beyond its currently inferred anti-inflammatory and antioxidant roles to explore its effects on other biological systems. Investigating its impact on metabolic regulation, neuroprotection, and immunomodulation could uncover novel therapeutic applications for this compound. researchgate.netresearchgate.net
Refinement of Biosynthesis and Sustainable Production Methods
The natural occurrence of this compound is in plants like Curculigo orchioides, which are recognized as endangered medicinal herbs. plantsjournal.cominterscience.org.uk Over-reliance on wild harvesting is unsustainable. interscience.org.uk Therefore, a critical area of future research is the development of sustainable production methods. This includes optimizing plant tissue culture techniques, such as using elicitors to enhance the production of curculigosides in vitro. interscience.org.uk Elucidating the complete biosynthetic pathway of this compound could also enable its production through metabolic engineering in microbial systems, ensuring a stable and environmentally friendly supply for research and potential future commercialization.
Continued SAR Studies for Lead Optimization and Analogue Discovery
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound contributes to its biological activity. researchgate.net By systematically modifying its structure, researchers can identify key functional groups responsible for its therapeutic effects. This knowledge is invaluable for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Continued SAR studies will be instrumental in optimizing this compound as a lead compound for drug discovery programs.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Curculigoside D in plant extracts?
- Methodological Answer : this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structural integrity, as demonstrated in studies isolating the compound from Curculigo orchioides . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for quantification, particularly in complex matrices like plant extracts. Infrared (IR) spectroscopy can supplement structural verification by identifying functional groups (e.g., glycosidic bonds) . For reproducibility, include triplicate measurements and report limits of detection (LOD) and quantification (LOQ) in validation protocols .
Q. How can researchers assess the antioxidant activity of this compound in vitro?
- Methodological Answer : Use human umbilical vein endothelial cells (HUVECs) or bone marrow stromal cells (BMSCs) treated with hydrogen peroxide (H₂O₂) to simulate oxidative stress. Measure markers like superoxide dismutase (SOD), malondialdehyde (MDA), and catalase (CAT) using standardized kits. This compound at 10–100 µM has shown dose-dependent antioxidant effects, reducing ROS levels by 30–50% in HUVECs . Include positive controls (e.g., ascorbic acid) and validate results with at least three independent experiments .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound in vitro using elicitors like salicylic acid (SA) or polyethylene glycol (PEG 6000)?
- Methodological Answer : Apply SA (10 ppm) or PEG 6000 (10,000 ppm) to Curculigo orchioides cultures for 1–2 weeks. SA enhances this compound production by 40% within the first week, while PEG 6000 increases yields by 25% after the second week . Monitor elicitation timing to avoid cytotoxicity. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare means and standard deviations across triplicate trials .
Q. How to resolve conflicting data on dose-dependent effects of this compound, such as osteogenic activity peaking at 100 µg/mL but declining at higher doses?
- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) to rule out cell death at higher concentrations (e.g., 200 µg/mL). Investigate saturation effects in signaling pathways (e.g., Wnt/β-catenin) using qPCR to measure gene expression (e.g., OPN, Collagen I). Evidence suggests that 100 µM this compound upregulates β-catenin by 2.5-fold, but higher doses may inhibit receptor binding . Pair in vitro findings with in vivo models (e.g., osteoporotic rats) to validate therapeutic windows .
Q. What in vivo models are suitable for studying the neuroprotective effects of this compound against ischemic brain injury (IBI)?
- Methodological Answer : Use middle cerebral artery occlusion (MCAO) in rats to mimic IBI. Administer this compound intravenously (10–20 mg/kg) and measure blood-brain barrier (BBB) permeability via Evans Blue extravasation. Studies show this compound reduces neurotoxicity by inhibiting NF-κB phosphorylation by 35% and HMGB1 expression by 50% . Confirm brain tissue penetration using LC-MS to detect this compound post-administration .
Data Contradiction and Analysis
Q. How to address discrepancies in this compound’s dual role in osteogenesis (promoting BMSC differentiation) versus osteoclastogenesis (inhibiting RANKL)?
- Methodological Answer : Perform co-culture experiments with BMSCs and osteoclast precursors. Quantify the OPG/RANKL ratio via ELISA; this compound increases OPG secretion by 60% at 100 µM, tipping the balance toward osteogenesis . Use transcriptomics (RNA-seq) to identify differential gene expression in competing pathways. Reconcile findings by contextualizing dose and exposure duration across studies .
Experimental Design Considerations
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?
- Methodological Answer : Apply one-way ANOVA with Dunnett’s post-hoc test for multi-group comparisons (e.g., dose-response assays). For time-series data (e.g., elicitation kinetics), use repeated-measures ANOVA. Report p-values <0.05 as significant and include effect sizes (e.g., Cohen’s d) for clinical relevance . Tools like SPSS or R are preferred for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
